N'-acetyl-3,4-dimethyl-2-sulfanylidene-1,3-thiazole-5-carbohydrazide
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Overview
Description
N’-acetyl-3,4-dimethyl-2-sulfanylidene-1,3-thiazole-5-carbohydrazide is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are found in various biologically active compounds such as antimicrobial, antifungal, antiviral, and antitumor agents
Preparation Methods
The synthesis of N’-acetyl-3,4-dimethyl-2-sulfanylidene-1,3-thiazole-5-carbohydrazide typically involves the reaction of 3,4-dimethylthiazole-2(3H)-thione with acetic anhydride and hydrazine hydrate under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .
Chemical Reactions Analysis
N’-acetyl-3,4-dimethyl-2-sulfanylidene-1,3-thiazole-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of thioethers.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: The compound has shown promise in studies related to its antimicrobial and antifungal properties, making it a candidate for the development of new therapeutic agents.
Medicine: Research has indicated potential antitumor and antiviral activities, suggesting its use in the development of new drugs for cancer and viral infections.
Mechanism of Action
The mechanism of action of N’-acetyl-3,4-dimethyl-2-sulfanylidene-1,3-thiazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, leading to the inhibition of microbial growth or the induction of apoptosis in cancer cells. The compound’s ability to form hydrogen bonds and interact with nucleophilic and electrophilic sites contributes to its biological activity .
Comparison with Similar Compounds
N’-acetyl-3,4-dimethyl-2-sulfanylidene-1,3-thiazole-5-carbohydrazide can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug that also contains a thiazole ring.
Abafungin: An antifungal drug with a thiazole moiety.
Tiazofurin: An antineoplastic drug with a thiazole ring.
The uniqueness of N’-acetyl-3,4-dimethyl-2-sulfanylidene-1,3-thiazole-5-carbohydrazide lies in its specific substitutions and functional groups, which confer distinct chemical and biological properties compared to other thiazole derivatives.
Properties
CAS No. |
497248-23-4 |
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Molecular Formula |
C8H11N3O2S2 |
Molecular Weight |
245.3 g/mol |
IUPAC Name |
N'-acetyl-3,4-dimethyl-2-sulfanylidene-1,3-thiazole-5-carbohydrazide |
InChI |
InChI=1S/C8H11N3O2S2/c1-4-6(15-8(14)11(4)3)7(13)10-9-5(2)12/h1-3H3,(H,9,12)(H,10,13) |
InChI Key |
VTTKFLJRAZFGJB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=S)N1C)C(=O)NNC(=O)C |
solubility |
34.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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